molecular formula C8H7ClF3NO B13526860 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline

Cat. No.: B13526860
M. Wt: 225.59 g/mol
InChI Key: WAFHIZZKIMLDJF-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of aniline, featuring a chloro, methoxy, and trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 2-chloro-5-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro, methoxy, or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or lithium aluminum hydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

    2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the chloro group.

    5-Chloro-2-methoxy-4-(trifluoromethyl)aniline: Positional isomer with different substitution pattern.

Uniqueness

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline is unique due to the specific combination of chloro, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

2-chloro-5-methoxy-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3

InChI Key

WAFHIZZKIMLDJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)Cl)N

Origin of Product

United States

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